molecular formula C11H7F3N2O2 B1621133 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole CAS No. 845266-32-2

3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No. B1621133
CAS RN: 845266-32-2
M. Wt: 256.18 g/mol
InChI Key: IBBFTLXZTITAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of other chemical compounds and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole is not fully understood, but it is believed to involve the modulation of various biological targets such as enzymes, receptors, and ion channels. This compound has been shown to exhibit potent inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been shown to bind to various receptors such as adenosine A2A receptor, dopamine D3 receptor, and serotonin 5-HT1A receptor. Furthermore, this compound has been demonstrated to block ion channels such as the voltage-gated potassium channel and the NMDA receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole are diverse and depend on the specific target that it interacts with. This compound has been shown to exhibit neuroprotective, anti-inflammatory, and analgesic effects in various in vitro and in vivo models. It has also been shown to possess anticancer activity against several cancer cell lines. Additionally, this compound has been demonstrated to modulate the immune system and exhibit antifungal and antibacterial activity.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole in lab experiments include its high potency, selectivity, and versatility. This compound can be easily synthesized and modified to obtain derivatives with improved properties. However, there are also limitations associated with the use of this compound in lab experiments, such as its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole. One potential direction is the development of novel derivatives with improved properties such as increased potency, selectivity, and solubility. Another direction is the exploration of the potential applications of this compound in various fields such as drug discovery, materials science, and chemical biology. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. This compound is commonly used as a building block in the synthesis of other chemical compounds such as pharmaceuticals, agrochemicals, and materials science. It has been shown to exhibit potent biological activity against a wide range of targets such as enzymes, receptors, and ion channels. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)10-4-7(15-16-10)6-1-2-8-9(3-6)18-5-17-8/h1-4H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBFTLXZTITAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384941
Record name 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole

CAS RN

845266-32-2
Record name 1H-Pyrazole, 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845266-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole
Reactant of Route 2
3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.